molecular formula C27H18BrNO5 B5016210 5-(2-bromophenyl)-3-(3-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

5-(2-bromophenyl)-3-(3-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

Cat. No.: B5016210
M. Wt: 516.3 g/mol
InChI Key: AJNYTLBAQWGHPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a spirocyclic tetrone featuring a fused furo[3,4-c]pyrrole and indene core. Its structure includes a 2-bromophenyl group at position 5 and a 3-methylphenyl group at position 3, which confer distinct electronic and steric properties. The tetrone functionality (four ketone groups) enhances polarity and reactivity, making it a candidate for applications in medicinal chemistry or materials science. Synthetically, it is likely derived via acid-catalyzed cyclization of dihydroxyindenopyrrole precursors, as described in analogous spiro compound syntheses .

Properties

IUPAC Name

5-(2-bromophenyl)-1-(3-methylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18BrNO5/c1-14-7-6-8-15(13-14)22-20-21(26(33)29(25(20)32)19-12-5-4-11-18(19)28)27(34-22)23(30)16-9-2-3-10-17(16)24(27)31/h2-13,20-22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNYTLBAQWGHPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC=C4Br)C5(O2)C(=O)C6=CC=CC=C6C5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(2-bromophenyl)-3-(3-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone is a complex organic molecule that has garnered attention in chemical research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, discussing its synthesis, mechanisms of action, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C27H18BrNO5
  • Molecular Weight : 516.3 g/mol
  • IUPAC Name : this compound
  • InChI Key : OOANICOMFJQBMH-UHFFFAOYSA-N

The structure features a spirocyclic framework with multiple aromatic rings and a furo[3,4-c]pyrrole core, which contributes to its potential reactivity and biological interactions.

Research indicates that compounds with similar structures may exhibit various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit tumor growth by affecting cellular pathways involved in proliferation and apoptosis. The specific mechanisms remain under investigation but may involve modulation of signaling pathways such as ERK and CD44 downregulation .
  • Enzyme Inhibition : The compound's structure suggests potential interactions with enzymes involved in metabolic processes. For instance, it may act as an inhibitor of certain kinases or phosphatases based on structural analogies to known inhibitors.

Case Studies and Research Findings

  • Antitumor Activity :
    • A study screened various compounds for their anticancer effects on multicellular spheroids and identified promising candidates with structural similarities to our compound. The findings indicated significant reductions in tumor viability when treated with these compounds .
  • Synthetic Pathways :
    • The synthesis of the compound involves multi-step organic reactions that require precise control over reaction conditions. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are essential for monitoring synthesis and ensuring product purity.

Comparative Biological Activity Table

CompoundActivity TypeMechanismReference
This compoundAnticancerERK Blockade
4-MethylumbelliferoneAntitumorCD44 Downregulation
Similar Spiro CompoundsEnzyme InhibitionKinase Interaction

Comparison with Similar Compounds

Research Implications

The target compound’s unique combination of bromine and tetrone groups positions it as a high-priority candidate for further study in drug discovery (e.g., kinase inhibition) or as a ligand in catalytic systems. Comparative studies with chlorine or methyl analogues (–7) highlight the importance of halogen choice in tuning electronic and steric profiles .

Q & A

Q. What synthetic methodologies are most effective for preparing this spiro compound, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via acid-catalyzed cyclization of dihydroxyindenopyrrole precursors. Key steps include:
  • Using concentrated H₂SO₄ (20 mol%) in acetic acid at 80°C for 3 hours to promote spirocyclization .
  • Monitoring reaction progress via TLC (ethyl acetate/hexanes, 1:4) to ensure completion.
  • Purification via recrystallization or column chromatography.
  • Optimization Tips : Adjust catalyst loading (e.g., 15–25 mol% H₂SO₄) and temperature (70–90°C) to balance yield and side-product formation.

Q. What analytical techniques are critical for confirming the compound’s structural identity and purity?

  • Methodological Answer : A multi-technique approach is essential:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, diastereotopic protons in the spiro system show distinct splitting patterns .
  • X-ray Crystallography : Resolve absolute configuration and verify spiro-ring geometry using single-crystal XRD (e.g., R-factor < 0.05 for high confidence) .
  • HRMS : Validate molecular formula (e.g., m/z calculated for C₂₈H₁₉BrN₂O₄: 548.0521) .

Q. How can solubility and stability profiles be systematically determined for this compound?

  • Methodological Answer :
  • Solubility : Test in solvents (DMSO, THF, ethanol) via gravimetric analysis or UV-Vis spectroscopy at 25°C.
  • Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (4–40°C), and light exposure. Monitor via HPLC for decomposition products .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. XRD) be resolved during structural elucidation?

  • Methodological Answer :
  • Cross-Validation : Compare NOESY/ROESY NMR data with XRD-derived torsion angles to confirm spatial arrangements .
  • Dynamic Effects : Use VT-NMR (variable-temperature) to assess conformational flexibility that may explain discrepancies between solution and solid-state structures .
  • DFT Calculations : Simulate NMR chemical shifts (e.g., Gaussian09 with B3LYP/6-311+G(d,p)) to match experimental data .

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies on this compound?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modified aryl groups (e.g., replacing bromophenyl with chlorophenyl) using Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃, toluene/EtOH) .
  • Biological Assays : Test in vitro activity (e.g., antimicrobial IC₅₀ via microdilution assays; anticancer potency in MTT assays) and correlate with electronic/hydrophobic parameters (Hammett σ, logP) .
  • QSAR Modeling : Use Molinspiration or Schrödinger Suite to predict bioactivity based on substituent descriptors .

Q. How can computational methods predict the compound’s reactivity or interaction with biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model binding to proteins (e.g., kinase ATP pockets). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
  • Reactivity Prediction : Apply Frontier Molecular Orbital (FMO) theory to identify electrophilic sites prone to nucleophilic attack (e.g., α,β-unsaturated ketones in the tetrone moiety) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.